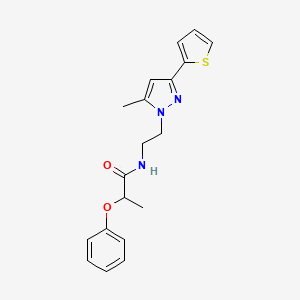
N-(2-(5-甲基-3-(噻吩-2-基)-1H-吡唑-1-基)乙基)-2-苯氧基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a thiophene ring, another type of aromatic compound that contains sulfur . The molecule also contains an amide group, which is a common functional group in biochemistry and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are likely to contribute to the compound’s aromaticity, which could affect its chemical reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react in various conditions. Its reactivity would likely be influenced by the presence of the aromatic rings and the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might make it relatively stable, while the amide group could allow it to form hydrogen bonds .科学研究应用
分子结构和相互作用研究
- 结构分析:与所讨论的化合物结构相似的 N-取代吡唑啉衍生物已被分析其分子几何形状和相互作用。例如,N-乙基-3-(4-氟苯基)-5-(4-甲氧基苯基)-2-吡唑啉-1-硫代羧酰胺表现出显着的分子间氢键,突出了该化合物在材料科学或制药学中具有多种化学相互作用和潜在应用的可能性(Köysal et al., 2005)。
合成和反应性
- 合成途径:对具有与 N-(2-(5-甲基-3-(噻吩-2-基)-1H-吡唑-1-基)乙基)-2-苯氧基丙酰胺结构相似性的硫代取代乙基烟酸衍生物的合成研究,表明了合成和改性该化合物的潜在途径。此类研究有助于开发新的药物和材料(Gad-Elkareem et al., 2011)。
生物医学应用
放射性药物开发:涉及吡唑啉和相关化合物的配合物已被研究其在生物医学应用中的潜力,例如在放射性药物中。这些研究提供了有关 N-(2-(5-甲基-3-(噻吩-2-基)-1H-吡唑-1-基)乙基)-2-苯氧基丙酰胺如何用于医学影像或治疗的见解(Silva et al., 2015)。
抗癌研究:包含与所讨论的化合物相关的噻吩部分的双吡唑基-噻唑的合成显示出有希望的抗肿瘤活性。这表明 N-(2-(5-甲基-3-(噻吩-2-基)-1H-吡唑-1-基)乙基)-2-苯氧基丙酰胺在癌症研究或治疗中的潜在应用(Gomha et al., 2016)。
用于生物应用的荧光染料:相关吡唑衍生物在合成荧光染料中的使用表明该化合物在生物成像或作为分子生物学工具中的潜在应用(Witalewska et al., 2019)。
化学相互作用和机制
- 在生物系统中的作用机制:对带有吡唑核的苯甲酰胺的研究,与 N-(2-(5-甲基-3-(噻吩-2-基)-1H-吡唑-1-基)乙基)-2-苯氧基丙酰胺相关,有助于理解此类化合物可能与生物系统相互作用的分子机制,从而可能指导它们在治疗背景下的使用(Raffa et al., 2019)。
作用机制
属性
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-13-17(18-9-6-12-25-18)21-22(14)11-10-20-19(23)15(2)24-16-7-4-3-5-8-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLBRXFPPAFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(C)OC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

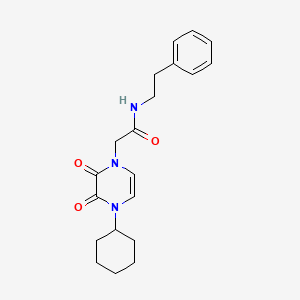
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)
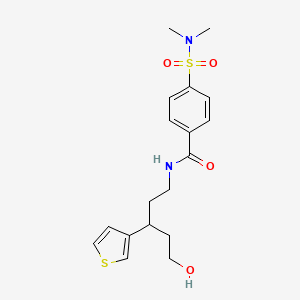
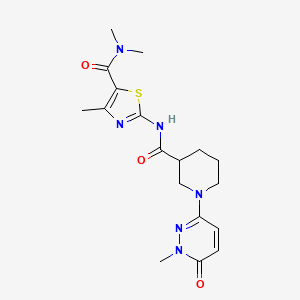
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)

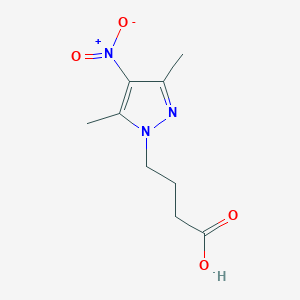
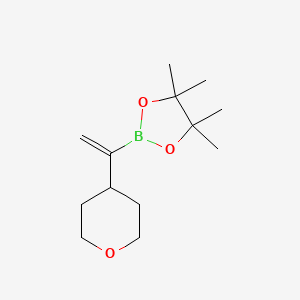
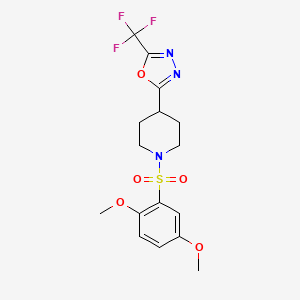

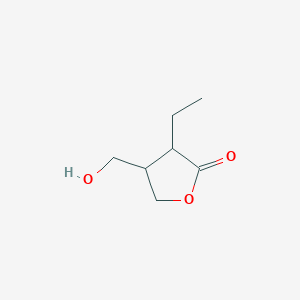


![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)